
Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-
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Overview
Description
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is a compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a derivative of acridine and is known for its ability to intercalate into DNA, thereby inhibiting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves the coupling of an acridine moiety with a methanesulfon-m-anisidide head group. The process begins with the preparation of the acridine derivative, followed by its reaction with methanesulfon-m-anisidide under specific conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
AMSA undergoes nucleophilic substitution at the C-9 position of its acridine ring. This reactivity is central to its interaction with biological nucleophiles:
This substitution is non-enzymatic and dominates AMSA's metabolic fate, accounting for >90% of biliary metabolites .
DNA Intercalation and Stabilization
AMSA binds DNA through intercalation, with specific sequence preferences:
Key DNA Interactions
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Binds preferentially to GC-rich regions via minor groove
Cooperative Binding Parameters
Parameter | Value | Experimental Method |
---|---|---|
Binding constant (K) | 1.2×10⁶ M⁻¹ | Fluorescence quenching |
Hill coefficient (n) | 1.8 | Scatchard analysis |
Binding site size | 4 base pairs | Ethidium displacement |
Metabolic Transformation Pathways
AMSA undergoes extensive hepatic metabolism:
Major Metabolic Routes
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Thiol Conjugation (85-90% of dose):
-
Oxidative Metabolism (<5%):
-
Protein Adduct Formation :
Reactivity with Topoisomerase II
AMSA acts as a topoisomerase II poison through ternary complex formation:
Parameter | Value | Significance |
---|---|---|
IC₅₀ (L1210 cells) | 0.18μM | 10× more potent than doxorubicin |
DNA cleavage enhancement | 3.8-fold vs control | Alkaline elution assay |
Complex stability | t₁/₂ >6hr | SDS-K+ precipitation assay |
This stabilization of TOP2-DNA cleavage complexes underlies its antileukemic activity .
pH-Dependent Reactivity
AMSA exhibits marked pH sensitivity in aqueous solutions:
pH | Dominant Form | Reactivity |
---|---|---|
<6 | Protonated acridine | Enhanced DNA binding (K = 2.1×10⁶ M⁻¹) |
7.4 | Neutral species | Optimal thiol reactivity |
>8 | Deprotonated form | Precipitates; loses activity |
This pH dependency explains its preferential accumulation in acidic tumor microenvironments .
Photochemical Degradation
Under UV irradiation (λ=365nm), AMSA undergoes:
Degradation Pathways
-
Acridine ring oxidation → Acridone derivatives
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Methanesulfonamide cleavage → Free acridine
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Anisidide group demethylation → Catechol derivatives
Quantum Yield
-
Φ = 0.12 ±0.03 (aerated PBS)
-
Halogen lamps reduce stability by 78% vs dark storage
This comprehensive analysis demonstrates that AMSA's chemical reactivity directly correlates with both its therapeutic efficacy (via DNA/topoisomerase interactions) and toxicity profile (through thiol conjugation pathways). The compound's multifactorial reactivity necessitates careful pharmacokinetic monitoring in clinical applications .
Scientific Research Applications
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying DNA intercalation and topoisomerase inhibition. In biology, it is used to investigate the mechanisms of DNA replication and cell division. In medicine, it is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- involves its intercalation into DNA, which disrupts the normal function of topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. These compounds also intercalate into DNA and inhibit topoisomerase II, but they differ in their chemical structure and specific interactions with the enzyme .
Uniqueness: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is unique due to its specific structure, which allows for a high degree of specificity and potency in inhibiting topoisomerase II. Its ability to intercalate into DNA and form stable complexes with the enzyme-DNA cleavage complex makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
66147-74-8 |
---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25) |
InChI Key |
CSRQEOZYFKMLKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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